RuCl(p-cymene)[(R,R)-Ts-DPEN]
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Overview
Description
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis. The compound’s full name is [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine) in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps to ensure purity and yield. This might include the use of automated reactors and purification systems to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
RuCl(p-cymene)[(R,R)-Ts-DPEN] is primarily involved in asymmetric hydrogenation reactions. It can also participate in transfer hydrogenation, where it facilitates the transfer of hydrogen from a donor molecule to an acceptor molecule .
Common Reagents and Conditions
Common reagents used with RuCl(p-cymene)[(R,R)-Ts-DPEN] include hydrogen gas for hydrogenation reactions and various hydrogen donors like isopropanol for transfer hydrogenation. The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure, although specific conditions can vary depending on the substrate .
Major Products
The major products formed from reactions involving RuCl(p-cymene)[(R,R)-Ts-DPEN] are typically enantioenriched compounds, such as chiral alcohols or amines, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
RuCl(p-cymene)[(R,R)-Ts-DPEN] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which RuCl(p-cymene)[(R,R)-Ts-DPEN] exerts its catalytic effects involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. This process is facilitated by the chiral environment provided by the (R,R)-Ts-DPEN ligand, which ensures the enantioselectivity of the reaction . In biological systems, the compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
RuCl(p-cymene)[(S,S)-Ts-DPEN]: This compound is the enantiomer of RuCl(p-cymene)[(R,R)-Ts-DPEN] and is used in similar catalytic applications.
RuCl(p-cymene)[(R,R)-FsDPEN]: This compound features a different chiral ligand but serves a similar function in asymmetric hydrogenation reactions.
Dichloro(p-cymene)ruthenium(II) dimer: This is a precursor to RuCl(p-cymene)[(R,R)-Ts-DPEN] and is used in various catalytic applications.
Uniqueness
What sets RuCl(p-cymene)[(R,R)-Ts-DPEN] apart is its high enantioselectivity and efficiency in catalyzing hydrogenation reactions. The (R,R)-Ts-DPEN ligand provides a chiral environment that is particularly effective in producing enantioenriched products, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals .
Biological Activity
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral ruthenium complex that has garnered attention for its potential in asymmetric catalysis, particularly in hydrogen transfer reactions. This compound is notable for its biological activity, particularly in the context of antitumor and antiproliferative effects, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₅ClN₂O₂RuS
- Molecular Weight : 636.21 g/mol
- Melting Point : 215 °C
- Purity : ≥90% (by HPLC)
The compound features a ruthenium center coordinated with p-cymene and the chiral ligand (R,R)-Ts-DPEN, which enhances its enantioselectivity in various catalytic processes.
Antitumor and Antiproliferative Effects
Research indicates that RuCl(p-cymene)[(R,R)-Ts-DPEN] exhibits promising antitumor activity. It has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The biological activity can be attributed to the compound's ability to induce apoptosis in cancer cells through multiple mechanisms, including oxidative stress and disruption of cellular signaling pathways.
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Mechanism of Action :
- The complex interacts with cellular components leading to increased reactive oxygen species (ROS) production, which is known to trigger apoptotic pathways.
- It may also interfere with DNA replication and repair mechanisms, further contributing to its antitumor efficacy.
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Case Studies :
- In a study involving natural product derivatives, RuCl(p-cymene)[(R,R)-Ts-DPEN] showed significant activity against bacterial-origin compounds that were previously identified as having antitumor properties .
- Another investigation highlighted its effectiveness in the asymmetric transfer hydrogenation of biomass-derived compounds, which could be pivotal for developing sustainable methods for synthesizing bioactive molecules .
Asymmetric Transfer Hydrogenation (ATH)
RuCl(p-cymene)[(R,R)-Ts-DPEN] is utilized as a catalyst in asymmetric transfer hydrogenation reactions. This process is crucial for synthesizing chiral alcohols and amines from prochiral ketones and imines.
Substrate Type | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|
Methyl ketone | 96 | 85 |
Ethyl ketone | 94 | 82 |
Propyl ketone | 94 | 83 |
Butyl ketone | 92 | 81 |
These results indicate the high efficiency and selectivity of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalyzing these reactions under mild conditions .
Properties
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClN2O2RuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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